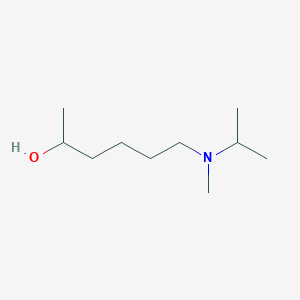
6-(Isopropyl(methyl)amino)hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name indicates its structure: it contains a hexane backbone (six carbon atoms) with an isopropyl group (a branched three-carbon chain) attached to one of the carbons. Additionally, there’s a hydroxyl group (-OH) and a methylamino group (-NHCH3) on adjacent carbons.
- The presence of the hydroxyl group makes it an alcohol, and the amino group adds further complexity.
6-(Isopropyl(methyl)amino)hexan-2-ol: is a chemical compound with the empirical formula . It combines an alcohol group (hydroxyl) with an amino group, making it an interesting hybrid.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, it can be prepared through various methods. One approach involves the reaction of an appropriate amine (such as methylamine) with a suitable halohydrin (e.g., 2-chlorohexan-1-ol) under basic conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that it’s synthesized in research laboratories rather than on an industrial scale.
Analyse Chemischer Reaktionen
Reactivity: As an alcohol, 6-(Isopropyl(methyl)amino)hexan-2-ol can undergo typical alcohol reactions, including oxidation (to form aldehydes or carboxylic acids), reduction (to form alcohols or amines), and substitution (e.g., with halogens).
Common Reagents and Conditions: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can oxidize the alcohol group. Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The specific products depend on the reaction conditions. For example, oxidation might yield an aldehyde or a carboxylic acid, while reduction could give an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers might use this compound as a building block for more complex molecules due to its unique combination of functional groups.
Biology and Medicine: Investigating its biological activity, potential pharmacological effects, or interactions with cellular targets could be relevant.
Industry: While not directly used in industry, understanding its properties could inform the design of related compounds.
Wirkmechanismus
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to explore how it interacts with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other alcohols with amino groups or isopropyl substituents might be relevant. For instance, compare it to 2-amino-2-methyl-1-propanol or other related structures.
Eigenschaften
Molekularformel |
C10H23NO |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
6-[methyl(propan-2-yl)amino]hexan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(4)8-6-5-7-10(3)12/h9-10,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
NYUGIIQFUAEHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
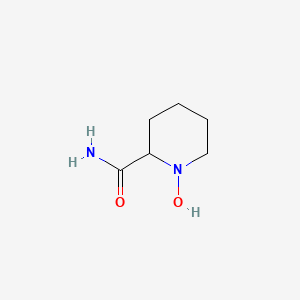

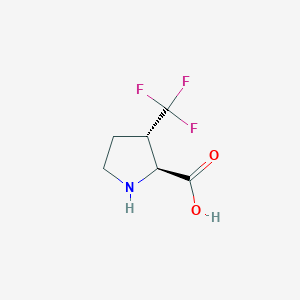
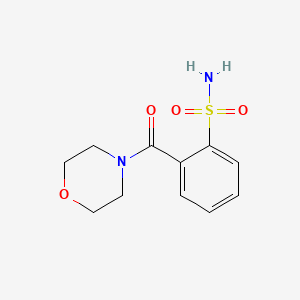
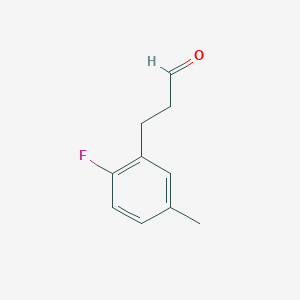
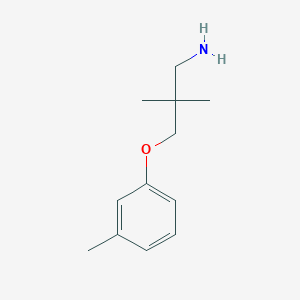

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
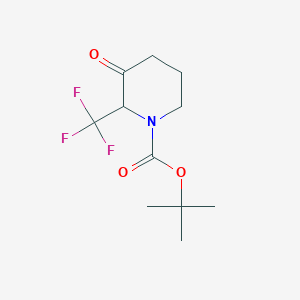
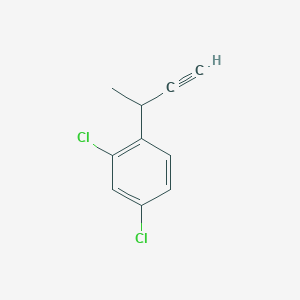

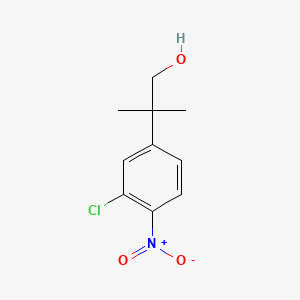
![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
